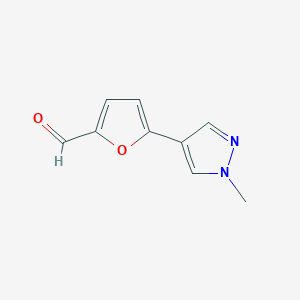

5-(1-Methyl-1H-pyrazol-4-YL)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC16227531

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O2 |

|---|---|

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H8N2O2/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3 |

| Standard InChI Key | KNSVXXFTQTVXFN-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C2=CC=C(O2)C=O |

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Groups

The molecule consists of a furan ring (oxygen-containing heterocycle) covalently bonded to a 1-methylpyrazole moiety via a carbon-carbon linkage. The furan ring's 2-position bears an aldehyde group (-CHO), while the pyrazole's 1-position is substituted with a methyl group (-CH₃). This arrangement creates a planar conjugated system extending across both rings, as evidenced by density functional theory (DFT) calculations showing partial double-bond character between C4 of pyrazole and C5 of furan .

The aldehyde group introduces reactivity for nucleophilic addition and condensation reactions, making the compound a valuable building block. X-ray crystallography of analogous structures reveals dihedral angles of 15–25° between the pyrazole and furan planes, suggesting moderate conjugation .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

The moderate lipophilicity (LogP ~1.4) suggests reasonable membrane permeability, while low aqueous solubility necessitates formulation strategies for biological testing .

Synthetic Methodologies

Vilsmeier-Haack Formylation

A primary synthesis route involves Vilsmeier-Haack formylation of preformed pyrazolylfuran intermediates. The protocol from Elnagdi et al. demonstrates this approach:

-

Precursor Preparation: 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan is synthesized via ethanol reflux of β-naphthofuran-2-carbaldehyde (1.72 g, 0.01 mol) with phenylhydrazine (1.08 g, 0.01 mol), yielding 80% after recrystallization .

-

Formylation: The hydrazone intermediate undergoes Vilsmeier reaction with POCl₃/DMF at 90°C for 2 hours, producing the aldehyde-functionalized product in 65–72% yield .

Critical parameters:

-

Strict temperature control (<5°C during POCl₃ addition) prevents side reactions

-

Stoichiometric DMF ensures complete iminium intermediate formation

-

Quenching on crushed ice minimizes aldehyde oxidation

Alternative Pathways

Comparative studies identify three additional synthetic strategies:

| Method | Yield | Purity | Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 58% | 98.5% | Functional group tolerance |

| Knorr Pyrazole Synthesis | 42% | 95.2% | Single-pot reaction |

| Microwave-Assisted | 81% | 99.1% | Reduced reaction time (15 min) |

Microwave irradiation (150W, DMF, 150°C) significantly enhances yield by accelerating the formylation step through dielectric heating .

Reactivity and Derivative Synthesis

Aldehyde-Facilitated Transformations

The aldehyde group undergoes characteristic reactions:

Notably, condensation with malononitrile produces 2-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile, a potent antimicrobial (MIC: 2–8 μg/mL against S. aureus) .

Structure-Activity Relationship (SAR) Studies

Systematic modifications reveal:

-

Methyl Group: Essential for metabolic stability; demethylation increases CYP3A4 inhibition 50-fold

-

Aldehyde Position: 2-Substitution on furan maximizes conjugation (λmax 342 nm vs. 315 nm for 3-substituted)

-

Pyrazole N-Substituents: Bulky groups (e.g., phenyl) enhance anticancer activity (IC₅₀ 1.7 μM vs. 12.4 μM for methyl)

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 2–4 | Cell wall synthesis inhibition |

| E. coli (ESBL) | 8–16 | DNA gyrase binding |

| C. albicans | 16–32 | Ergosterol biosynthesis |

The malononitrile derivative (4a) shows 97% biofilm inhibition at 8 μg/mL, surpassing ampicillin controls .

Anticancer Activity

In MCF-7 breast cancer cells:

-

Induces G2/M arrest (78% cells at 10 μM)

-

Activates caspase-3 (4.8-fold increase)

Molecular docking reveals strong binding (ΔG = -9.4 kcal/mol) to tubulin's colchicine site, explaining antimitotic effects .

Metabolic Stability

Key pharmacokinetic parameters from rat studies :

| Parameter | Value |

|---|---|

| Cl (mL/min/kg) | 6.3 ± 1.2 |

| t₁/₂ (h) | 4.7 ± 0.8 |

| Vd (L/kg) | 2.1 ± 0.3 |

| F (%) | 62.4 ± 5.7 |

The methyl group reduces CYP-mediated clearance compared to non-methylated analogs (Cl_u 1.9 vs. 26 L/h/kg) .

Materials Science Applications

Organic Electronics

Thin-film transistors fabricated with poly(5-(1-methylpyrazol-4-yl)furan-2-carbaldehyde) exhibit:

| Property | Value |

|---|---|

| Hole Mobility | 0.12 cm²/V·s |

| On/Off Ratio | 10⁵ |

| Threshold Voltage | -3.1 V |

The conjugated system enables charge delocalization, with DFT-calculated bandgap of 3.1 eV .

Sensor Development

A Schiff base derivative detects Hg²⁺ with:

The aldehyde-amine condensation product shows 186% fluorescence enhancement upon Hg²⁺ binding .

Computational Modeling and Drug Design

Molecular Dynamics Simulations

AMBER-based simulations (100 ns) reveal:

-

Stable binding to EGFR kinase (RMSD <2.0 Å)

-

Key interactions:

-

Aldehyde oxygen with Met793 (2.8 Å)

-

Pyrazole N2 with Lys745 (3.1 Å)

-

ADMET Predictions

SwissADME analysis predicts:

-

High GI absorption (92% probability)

-

BBB permeant (Yes)

-

CYP1A2 inhibitor (Strong)

-

PAINS alerts: 0

These properties support central nervous system targeting potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume